molecular formula C17H22O6 B12301950 Toddalolactone 3'-O-methyl ether

Toddalolactone 3'-O-methyl ether

Cat. No.: B12301950
M. Wt: 322.4 g/mol
InChI Key: OWHTXFVUUCBRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Toddalolactone 3’-O-methyl ether is typically isolated from natural sources such as Zanthoxylum asiaticum. The synthetic routes and reaction conditions for its preparation are not well-documented in the available literature. Industrial production methods also remain largely unexplored.

Chemical Reactions Analysis

Toddalolactone 3’-O-methyl ether, like other ethers, is relatively stable and does not undergo many reactions. it can participate in:

    Oxidation: Ethers can be oxidized to form peroxides under certain conditions.

    Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids.

Scientific Research Applications

Toddalolactone 3’-O-methyl ether is used in various scientific research applications, including:

Comparison with Similar Compounds

Toddalolactone 3’-O-methyl ether can be compared with other similar compounds such as Toddalolactone. These compounds share similar structures but may have different biological activities and chemical properties .

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3

InChI Key

OWHTXFVUUCBRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC

Origin of Product

United States

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